3-(4-chlorophenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O2S2/c1-13-3-2-4-14(11-13)20-25-18(29-26-20)12-31-22-24-17-9-10-30-19(17)21(28)27(22)16-7-5-15(23)6-8-16/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWIRUPDDQYFGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)Cl)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The process starts with the preparation of the thienopyrimidinone core, followed by the introduction of the chlorophenyl and oxadiazole groups through various coupling reactions. Common reagents used in these steps include chlorinating agents, sulfur sources, and coupling catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Thieno-pyrimidinone derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a comparative analysis of structurally related compounds (Table 1):
Table 1: Structural Comparison of Thieno-Pyrimidinone Derivatives
Key Structural Differences and Implications
Core Heterocycle: The target compound features a thieno[3,2-d]pyrimidin-4-one core, while analogs in and use thieno[2,3-d]pyrimidin-4-one or chromenone scaffolds. The position of the fused thiophene ring (3,2-d vs. Pyridazinone () and chromeno-pyrimidine () cores differ significantly, reducing direct comparability but highlighting scaffold diversity in heterocyclic drug design.
Substituent Effects: 4-Chlorophenyl (target compound) vs. 4-methylphenyl (): The chlorine atom increases lipophilicity and may enhance membrane permeability compared to the methyl group. 1,2,4-Oxadiazole (target) vs. Sulfanyl Linker: The sulfur bridge in the target compound and may confer metabolic stability compared to ester or amine linkages in other analogs.
Computational and Experimental Data: Chromeno-pyrimidine derivatives (e.g., ) were computationally predicted to exhibit favorable oral bioavailability and drug-like properties, suggesting that similar optimization strategies (e.g., piperidine substituents) could apply to the target compound. No direct solubility, LogP, or bioactivity data are available for the target compound in the provided evidence.
Biological Activity
The compound 3-(4-chlorophenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer properties, antimicrobial efficacy, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 434.94 g/mol. The structure incorporates a thieno[3,2-d]pyrimidine core, which is known for various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound exhibited IC50 values in the low micromolar range against HepG2 liver cancer cells. The mechanism of action appears to involve the induction of apoptosis as evidenced by increased caspase-3 activity and alterations in the cell cycle distribution (Table 1).
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| HepG2 | 6.1 | 27.51 |
| MCF7 | 7.9 | 22.18 |
Table 1: Cytotoxicity and apoptosis induction data for this compound.
The results indicate that the compound not only inhibits cancer cell proliferation but also triggers programmed cell death.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Studies have shown that it possesses broad-spectrum activity against both gram-positive and gram-negative bacteria as well as fungi.
- Antibacterial Assays : The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 16 |
Table 2: Antimicrobial activity of the compound against various microorganisms.
Other Pharmacological Activities
In addition to its anticancer and antimicrobial effects, this compound has been reported to exhibit:
- Anti-inflammatory Activity : In vivo studies indicated a reduction in inflammatory markers in animal models.
- Antioxidant Properties : The compound showed significant free radical scavenging activity in DPPH assays.
The biological activities are largely attributed to the presence of the thieno[3,2-d]pyrimidine moiety which is known for its ability to interact with various biological targets including enzymes involved in nucleic acid synthesis and signaling pathways related to cell proliferation and apoptosis.
Case Studies
A notable case study involved the synthesis and evaluation of similar thieno[3,2-d]pyrimidine derivatives which revealed structure-activity relationships (SAR) that correlate specific substituents with enhanced biological activity. For example:
- Substituent Variation : Altering the position of the chlorophenyl group significantly affected cytotoxicity.
- Oxadiazole Linkage : The incorporation of oxadiazole rings was found to enhance both anticancer and antimicrobial activities.
Q & A
Q. What are the critical steps in synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[3,2-d]pyrimidin-4-one core. Key steps include:
- Cyclocondensation : Reacting thiophene derivatives with urea or thiourea under reflux in polar aprotic solvents (e.g., DMF) to form the pyrimidine ring .
- Sulfanyl Group Introduction : Thiolation using Lawesson’s reagent or via nucleophilic substitution with a sulfanyl-containing intermediate .
- Oxadiazole Coupling : A Suzuki or nucleophilic aromatic substitution reaction to attach the 1,2,4-oxadiazole moiety . Reaction conditions (temperature, solvent, catalysts) significantly impact yield and purity. For example, DMF enhances reaction rates due to its high polarity .
Q. Which spectroscopic methods are essential for structural confirmation?
- NMR Spectroscopy : H and C NMR are used to verify substituent positions and aromatic proton environments. Discrepancies in peak splitting may indicate rotational isomerism .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions, critical for understanding bioactivity .
Q. What biological assays are commonly used to evaluate its activity?
- Anticancer Activity : MTT assays against cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Antimicrobial Screening : Broth microdilution assays to determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility and reaction rates but may require post-reaction purification via column chromatography .
- Catalyst Tuning : Palladium catalysts (e.g., Pd(PPh)) for coupling reactions, with nitrogen atmospheres to prevent oxidation .
- Temperature Control : Reflux conditions (80–120°C) for cyclocondensation, monitored by TLC to avoid over-reaction .
Q. How to address contradictions in reported biological activity data?
Discrepancies may arise from:
- Purity Variations : Use HPLC (>95% purity) instead of TLC for final product validation .
- Assay Conditions : Differences in cell line viability (e.g., passage number, serum concentration) or incubation times .
- Structural Analogues : Substituent variations (e.g., 4-chlorophenyl vs. 3-methylphenyl) alter target binding affinities .
Q. What strategies enhance the compound’s pharmacokinetic properties?
- Lipophilicity Modulation : Introduce electron-withdrawing groups (e.g., -CF) to improve membrane permeability .
- Metabolic Stability : Replace metabolically labile sulfanyl groups with bioisosteres (e.g., methylene oxy) .
- Solubility Enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) .
Q. How to design derivatives for improved anticancer activity?
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents on the phenyl and oxadiazole rings. For example:
- 4-Chlorophenyl enhances DNA intercalation, while 3-methylphenyl improves kinase selectivity .
- Oxadiazole replacements (e.g., triazole) may reduce toxicity .
- Computational Modeling : Docking studies to predict binding modes with targets like EGFR or Topoisomerase II .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Purification Bottlenecks : Replace column chromatography with recrystallization or centrifugal partition chromatography .
- By-product Formation : Optimize stoichiometry (e.g., 1.2 equivalents of Lawesson’s reagent) to minimize thiolate side products .
- Thermal Sensitivity : Use flow chemistry for exothermic steps (e.g., diazomethane reactions) to improve safety and reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
